molecular formula C19H38O2 B13923411 Methyl 3-methylheptadecanoate CAS No. 54934-56-4

Methyl 3-methylheptadecanoate

Cat. No.: B13923411
CAS No.: 54934-56-4
M. Wt: 298.5 g/mol
InChI Key: PJSCLYQYZMWJFQ-UHFFFAOYSA-N
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Description

Methyl 3-methylheptadecanoate is an organic compound with the molecular formula C19H38O2. It is a methyl ester derivative of 3-methylheptadecanoic acid. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylheptadecanoate can be synthesized through the esterification of 3-methylheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of methyl esters, including this compound, often involves transesterification of triglycerides with methanol. This process is catalyzed by either acidic or basic catalysts and is widely used in the production of biodiesel.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-methylheptadecanoic acid.

    Reduction: 3-methylheptadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methylheptadecanoate has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: Employed in studies involving lipid metabolism and fatty acid profiling.

    Medicine: Investigated for its potential role in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl 3-methylheptadecanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can enhance the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadecanoate: Similar in structure but lacks the methyl group at the 3-position.

    Methyl stearate: An 18-carbon chain methyl ester without the methyl substitution.

    Methyl palmitate: A 16-carbon chain methyl ester.

Uniqueness

Methyl 3-methylheptadecanoate is unique due to the presence of the methyl group at the 3-position, which can influence its physical and chemical properties, such as melting point and solubility. This structural variation can also affect its interaction with biological membranes and its efficacy in various applications.

Properties

CAS No.

54934-56-4

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 3-methylheptadecanoate

InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21-3/h18H,4-17H2,1-3H3

InChI Key

PJSCLYQYZMWJFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CC(=O)OC

Origin of Product

United States

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